1-Palmitoyl-2-arachidoyl-3-oleoyl-rac-glycerol
Description
Eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester (CAS 81637-57-2) is a structured triacylglycerol analog composed of three distinct fatty acid moieties esterified to a glycerol backbone:
- Eicosanoic acid (C20:0): A saturated 20-carbon fatty acid.
- Palmitic acid (C16:0): A saturated 16-carbon chain (1-oxohexadecyl group).
- Oleic acid (C18:1, 9Z): A monounsaturated 18-carbon chain with a cis double bond at position 7.
Its molecular formula is C57H108O6, with a molecular weight of 889.46 g/mol . This compound has been identified in studies focusing on lipid biochemistry and natural product isolation, such as in the genus Euonymus .
Properties
IUPAC Name |
[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] icosanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-36-39-42-45-48-51-57(60)63-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVFZHFBLDWEFA-WCTVFOPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts or enzymatic methods. Chemical synthesis often employs catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. Enzymatic synthesis, on the other hand, utilizes lipases to catalyze the esterification reaction under milder conditions, which can be more environmentally friendly and specific .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The choice of catalyst and reaction conditions is optimized to maximize yield and purity. Solvent extraction and purification techniques, such as chromatography, are employed to isolate the desired triacylglycerol from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can modify the double bonds present in the oleic acid moiety.
Hydrolysis: This reaction breaks down the ester bonds, yielding free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is typical.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bonds.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Reduction: Saturated fatty acid derivatives.
Hydrolysis: Free fatty acids (palmitic acid, arachidic acid, oleic acid) and glycerol.
Scientific Research Applications
Potential as a medication carrier
Researchers are exploring this compound's potential as a carrier for medications. Its structure allows it to form spheres called micelles, which can encapsulate drugs and deliver them to specific targets within the body.
Biological activities
Eicosanoic acid derivatives exhibit various biological activities, particularly as signaling molecules in inflammatory processes. They can act as precursors to bioactive lipids that modulate immune responses, pain sensation, and vascular functions. The specific structure of 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester suggests potential roles in mediating inflammation and cellular signaling pathways, similar to other eicosanoids derived from arachidonic acid.
Diverse applications
The applications of eicosanoic acid derivatives are diverse.
Roles in energy storage and lipid metabolism
Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is a type of triacylglycerol (TAG), which is known to play crucial roles in energy storage and lipid metabolism. As a TAG, it is likely involved in the storage of energy and could be hydrolyzed by lipases to release fatty acids and glycerol, which can then be used in various metabolic processes.
Involvement in lipid metabolism
As a TAG, this compound is likely involved in lipid metabolism. TAGs are typically stored in adipose tissue and can be mobilized for energy through the process of lipolysis. This involves the hydrolysis of the TAG to release fatty acids and glycerol, which can then be used in the production of ATP.
Influence of environmental factors
Environmental factors such as diet and physical activity can influence the action of this compound. A diet high in fats can increase the levels of TAGs in the body, while physical activity can lead to the mobilization of stored TAGs for energy.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it is metabolized by lipases, releasing free fatty acids that participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as lipases and acyltransferases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The target compound belongs to a class of glycerol esters with mixed acyl chains. Key analogs include:
Key Observations:
- Chain Length and Saturation : The target compound’s inclusion of a C20:0 chain distinguishes it from analogs with shorter (C16:0) or fully unsaturated chains. Longer saturated chains may increase melting points and reduce solubility compared to analogs like 1,3-distearoyl-2-oleoylglycerol .
- Biological Relevance : Analogs with oleic acid (C18:1) are often associated with antioxidant or anti-inflammatory activities, as seen in plant-derived esters . The target compound’s oleoyl moiety may confer similar properties, though direct evidence is lacking.
- Synthetic Modifications : Chlorinated derivatives (e.g., CAS 1363153-60-9) exhibit altered chemical reactivity, highlighting how functional group additions can expand industrial utility .
Research Findings on Analogous Compounds
- Antioxidant Activity : Ethyl acetate extracts containing similar esters demonstrated significant radical scavenging activity, suggesting that the oleic acid component contributes to antioxidant capacity .
- Thermodynamic Properties : Glycerol esters with mixed chains exhibit distinct heat capacities and phase behaviors, critical for applications in food science and pharmaceuticals .
Biological Activity
Eicosanoic acid, also known as arachidic acid, is a saturated fatty acid with significant biological activity, particularly in the context of inflammatory processes and lipid metabolism. The compound , eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester, is a complex fatty acid derivative that combines structural elements from various fatty acids, enhancing its potential applications in medicine and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 917.52 g/mol. Its structure includes ester linkages and specific functional groups that contribute to its biological activities. The presence of double bonds in the fatty acid chains may lead to oxidation reactions, impacting stability and reactivity under different conditions.
The primary mechanism of action for eicosanoic acid derivatives involves their role as signaling molecules in inflammatory processes. They can act as precursors to bioactive lipids that modulate immune responses, pain sensation, and vascular functions. The specific structure of this ester suggests potential roles in mediating inflammation and cellular signaling pathways similar to other eicosanoids derived from arachidonic acid .
Anti-inflammatory Effects
Research indicates that eicosanoic acid derivatives can significantly influence inflammatory responses. For instance, studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential for therapeutic applications in chronic inflammatory diseases .
Lipid Metabolism
As a triacylglycerol (TAG), this compound plays a crucial role in energy storage and lipid metabolism. It can be hydrolyzed by lipases to release fatty acids and glycerol, which are essential for various metabolic processes. This hydrolysis is significant for energy mobilization during metabolic demands .
Study on Eicosapentaenoic Acid (EPA)
A related study examined the effects of ω-3 fatty acids like eicosapentaenoic acid on cerebral vasospasm following aneurysmal subarachnoid hemorrhage (SAH). The administration of ω-3 fatty acids was associated with reduced occurrences of cerebral vasospasm and improved clinical outcomes. This highlights the potential for similar fatty acid derivatives to exert protective effects in neurological contexts .
Inhibition of Inflammatory Responses
In another study focusing on (E)-9-octadecenoic acid ethyl ester derived from lotus seedpod, researchers demonstrated its ability to suppress inflammatory responses in LPS-induced RAW264.7 macrophages by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expressions. This suggests that structurally related compounds could exhibit comparable anti-inflammatory properties .
Summary of Findings
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
